molecular formula C9H11NO3 B3055182 3-(3-Nitrophenyl)propan-1-ol CAS No. 63307-44-8

3-(3-Nitrophenyl)propan-1-ol

Cat. No. B3055182
CAS RN: 63307-44-8
M. Wt: 181.19 g/mol
InChI Key: ULRDXMHMSLAYDJ-UHFFFAOYSA-N
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Patent
US08765727B2

Procedure details

To a solution of 3-(3-nitrophenyl)propan-1-ol (2.70 g, 14.9 mmol) in methanol (50.0 mL) was added 10% palladium on carbon (0.54 g, 0.46 mmol). The resultant mixture was hydrogenated at 50 psi overnight. The reaction mixture was then filtered and concentrated to give the desired product as a light brown thick oil (2.16 g, 96%). LCMS for C9H14NO (M+H)+: m/z=152.1.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][CH2:12][OH:13])[CH:7]=[CH:8][CH:9]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][CH2:12][OH:13])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CCCO
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.54 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.